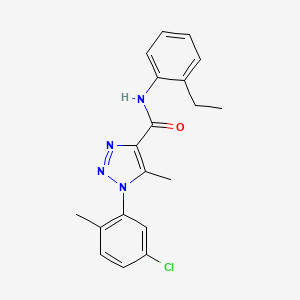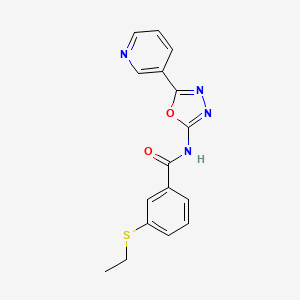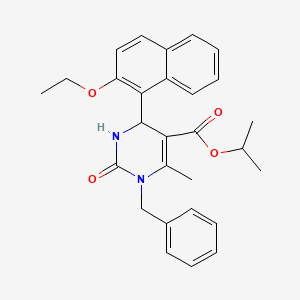![molecular formula C16H13N3O2S2 B2435316 N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide CAS No. 866042-83-3](/img/structure/B2435316.png)
N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide” is a chemical compound with the IUPAC name 4-tert-butyl-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide . It has a molecular weight of 399.54 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C20H21N3O2S2/c1-20(2,3)15-8-10-16(11-9-15)27(24,25)23-17-6-4-5-7-18(17)26-19-14-21-12-13-22-19/h4-14,23H,1-3H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide” is a solid compound with a molecular weight of 399.54 .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitubercular Properties
The compound exhibits antibacterial activity, making it a candidate for combating bacterial infections. Researchers have investigated its effectiveness against various bacterial strains, including drug-resistant ones. Additionally, studies have explored its potential as an antitubercular agent, given the global health challenge posed by tuberculosis .
Anticancer Potential
N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide has been evaluated for its anticancer properties. Researchers have studied its effects on cancer cell lines, assessing its ability to inhibit cell proliferation and induce apoptosis. Further investigations are ongoing to understand its mechanism of action and potential clinical applications .
Carbonic Anhydrase Inhibition
The compound interacts with carbonic anhydrase enzymes, which play essential roles in physiological processes. By inhibiting these enzymes, it may impact conditions related to acid-base balance, such as glaucoma and epilepsy. Researchers continue to explore its potential as a carbonic anhydrase inhibitor .
Anti-Inflammatory Activity
Inflammation is a hallmark of various diseases, including autoimmune disorders. N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide has shown promise as an anti-inflammatory agent. Studies have investigated its effects on inflammatory pathways and cytokine production, suggesting its potential therapeutic use .
Metal Ion Chelation
The compound’s sulfonamide group allows it to chelate metal ions. Researchers have explored its ability to bind to metal ions like zinc, copper, and iron. Metal chelation has implications in various fields, including medicine, environmental science, and catalysis .
Drug Design and Optimization
Given its unique structure, N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide serves as a scaffold for drug design. Medicinal chemists modify its chemical structure to create derivatives with improved properties, such as enhanced solubility, bioavailability, and target specificity. These derivatives may lead to novel therapeutic agents .
Eigenschaften
IUPAC Name |
N-(2-pyrazin-2-ylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-23(21,13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)22-16-12-17-10-11-18-16/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJBZMNSRPCGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2435234.png)
![3-[2-(3-nitrobenzoyl)imino-4-phenyl-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2435235.png)
![N-(2,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2435236.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2435238.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2435240.png)
![1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2435241.png)


![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2435246.png)

![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine](/img/structure/B2435251.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2435254.png)
